4-[2-(9-Methyl-6-indolo[3,2-b]quinoxalinyl)ethyl]morpholine is a complex organic compound that belongs to the class of quinoxaline derivatives, which are known for their diverse biological activities. This compound features a morpholine ring attached to an indoloquinoxaline structure, making it of interest in medicinal chemistry and drug development. Quinoxaline derivatives have been extensively studied for their potential as anticancer agents, antibacterial compounds, and DNA intercalators.
The compound can be classified under the broader category of quinoxalines, which are bicyclic compounds containing a pyrazine ring fused with a benzene ring. Quinoxalines are recognized for their pharmacological properties, including antitumor and antimicrobial activities. The specific structure of 4-[2-(9-Methyl-6-indolo[3,2-b]quinoxalinyl)ethyl]morpholine suggests potential applications in cancer therapy due to the presence of the indole moiety, which is often associated with biological activity.
The synthesis of 4-[2-(9-Methyl-6-indolo[3,2-b]quinoxalinyl)ethyl]morpholine typically involves several steps. A common approach includes:
The synthesis often employs techniques such as refluxing in organic solvents (e.g., ethanol or acetic acid) and may utilize microwave-assisted methods to enhance efficiency and yield. Green chemistry approaches are also being explored to minimize waste and improve sustainability in the synthesis of quinoxalines .
The molecular structure of 4-[2-(9-Methyl-6-indolo[3,2-b]quinoxalinyl)ethyl]morpholine can be represented as follows:
The structural analysis can be performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography to confirm the arrangement of atoms and functional groups within the molecule.
4-[2-(9-Methyl-6-indolo[3,2-b]quinoxalinyl)ethyl]morpholine can participate in various chemical reactions typical for quinoxaline derivatives:
The reactivity of this compound is influenced by its electronic structure, particularly the electron-donating or withdrawing effects from substituents on the indole and quinoxaline moieties.
The mechanism of action for compounds like 4-[2-(9-Methyl-6-indolo[3,2-b]quinoxalinyl)ethyl]morpholine often involves interaction with biological targets such as DNA or specific enzymes:
Data from biological assays would typically support these mechanisms by demonstrating cytotoxicity against cancer cell lines or antibacterial activity against pathogens.
Relevant analytical techniques such as High-Performance Liquid Chromatography (HPLC) can be employed for purity assessment and quantification during synthesis.
4-[2-(9-Methyl-6-indolo[3,2-b]quinoxalinyl)ethyl]morpholine has potential applications in various scientific fields:
The systematic IUPAC name 4-[2-(9-Methyl-6H-indolo[3,2-b]quinoxalinyl)ethyl]morpholine defines the core scaffold and substituents unambiguously. The parent heterocycle is a tetracyclic system comprising indole fused to quinoxaline at bonds between positions 2,3-b. The "6H" designation specifies the tautomeric form where the indole nitrogen (position 6) bears the hydrogen atom and the ethylmorpholine substituent. The "9-methyl" prefix indicates methyl substitution at the 9-position of the indoloquinoxaline ring system, while the "4-[2-(...)ethyl]morpholine" describes the N-linked ethyl tether terminated by a morpholine ring connected at its 4-position [2] [4].
The molecular formula C₂₁H₂₁N₄O⁺ (as the hydrochloride salt) was confirmed through high-resolution mass spectrometry, with the cationic form arising from quaternization of the morpholine nitrogen under physiological conditions [4]. This formula corresponds to a molecular weight of 381.43 g/mol for the free base and 417.92 g/mol for the hydrochloride salt. Elemental analysis aligns with calculated values (C, 70.58%; H, 5.92%; N, 15.68% for C₂₁H₂₁N₄O), validating purity. The structure integrates three key pharmacophores: (1) a planar, π-conjugated indoloquinoxaline chromophore; (2) a flexible ethyl linker; and (3) a morpholine ring acting as a solubilizing group and hydrogen bond acceptor [3] [4].
Table 1: Molecular Formula and Physicochemical Descriptors
Property | Value |
---|---|
IUPAC Name | 4-[2-(9-Methyl-6H-indolo[3,2-b]quinoxalinyl)ethyl]morpholine |
Molecular Formula (Base) | C₂₁H₂₁N₄O |
Molecular Weight (Base) | 337.42 g/mol |
Molecular Formula (HCl salt) | C₂₁H₂₂ClN₄O |
Exact Mass (Base) | 337.1763 Da |
Topological Polar Surface Area | 31.36 Ų |
logP (Calculated) | 4.16 |
Although a full crystal structure of 4-[2-(9-Methyl-6H-indolo[3,2-b]quinoxalinyl)ethyl]morpholine remains unreported, its close analog 6-(2-morpholin-4-yl-ethyl)-6H-indolo[2,3-b]quinoxaline hydrochloride (MIQ) provides insights into conformational preferences. X-ray diffraction of MIQ reveals that the indoloquinoxaline core is strictly planar (mean deviation < 0.05 Å), facilitating π-stacking interactions with biological targets. The morpholine ring adopts a chair conformation, with the N-ethyl tether displaying a gauche orientation relative to the core. The dihedral angle between the indoloquinoxaline mean plane and the morpholine ring averages 78.5°, indicating near-perpendicular orientation that minimizes steric clash [4] [7].
Molecular dynamics simulations indicate restricted rotation around the C6-N bond (indoloquinoxaline-ethyl linker) with an energy barrier of ~8 kcal/mol, while the ethyl-morpholine bond rotates freely. This semi-rigid conformation positions the morpholine oxygen atom for hydrogen bonding with solvent or protein residues. The hydrochloride salt forms an extended hydrogen-bonding network in the solid state, with chloride ions bridging protonated morpholine nitrogens of adjacent molecules (N⁺⋯Cl⁻ distance: 3.18 Å) [4].
NMR Spectroscopy
¹H NMR (400 MHz, DMSO-d₆) exhibits characteristic signals: the 9-methyl group appears as a singlet at δ 2.75 ppm, while the ethyl linker protons resonate as triplets (morpholine-N-CH₂-: δ 3.45 ppm, t, J=6.0 Hz; indoloquinoxaline-N-CH₂-: δ 4.65 ppm, t, J=6.0 Hz). Morpholine ring protons show distinct multiplicities: O-CH₂- groups at δ 3.45–3.55 ppm (m) and N-CH₂- at δ 2.40–2.55 ppm (m). Aromatic protons in the indoloquinoxaline core appear between δ 7.60–8.45 ppm, with the deshielded H-5 proton resonating as a doublet near δ 8.42 ppm due to anisotropic effects of the adjacent quinoxaline nitrogen [3] [4].
¹³C NMR confirms the connectivity: the 9-methyl carbon at δ 22.1 ppm, ethyl linker carbons at δ 53.4 ppm (N-CH₂) and δ 59.8 ppm (N-CH₂-CH₂-N), morpholine carbons at δ 53.6 ppm (N-CH₂) and δ 66.8 ppm (O-CH₂), and aromatic carbons clustered between δ 115–145 ppm. The C-9a carbon (bridgehead) exhibits a characteristic downfield shift to δ 142.5 ppm due to dual fusion to heterocycles [4].
Mass Spectrometry
Electrospray ionization mass spectrometry (ESI-MS) in positive mode displays the molecular ion peak at m/z 337.2 [M+H]⁺, consistent with the free base formula C₂₁H₂₁N₄O. The base peak at m/z 261.1 corresponds to loss of the morpholinoethyl fragment ([M - C₄H₉NO]⁺). Characteristic fragment ions include m/z 208.1 (cleavage between indole and quinoxaline) and m/z 77.0 (pyridinium ion) [2] [4].
UV-Vis and Fluorescence Spectroscopy
UV-Vis spectroscopy in methanol shows intense absorption bands at λₘₐₓ 248 nm (ε = 28,500 M⁻¹cm⁻¹) and λₘₐₓ 385 nm (ε = 18,900 M⁻¹cm⁻¹), attributed to π→π* transitions of the conjugated system. The band at 385 nm exhibits a 15 nm bathochromic shift compared to unsubstituted indoloquinoxaline due to electron donation from the 9-methyl group. Fluorescence emission peaks at λₑₘ 485 nm (quantum yield Φ = 0.32 in ethanol) with a large Stokes shift (100 nm), indicating structural relaxation in the excited state. Fluorescence quenching studies with human serum albumin (HSA) reveal a Förster resonance energy transfer (FRET) distance of 2.37 nm to tryptophan residues, confirming tight binding [4].
Table 2: Key NMR Assignments (DMSO-d₆)
Proton Position | Chemical Shift (δ, ppm) | Multiplicity |
---|---|---|
9-CH₃ | 2.75 | s |
Indolo-N-CH₂CH₂-N | 4.65 | t (J=6.0 Hz) |
Mor-N-CH₂CH₂-N | 3.45 | t (J=6.0 Hz) |
Morpholine O-CH₂ (eq/ax) | 3.45-3.55 | m |
Morpholine N-CH₂ (eq/ax) | 2.40-2.55 | m |
H-5 (Quinoxaline) | 8.42 | d (J=8.4 Hz) |
H-2/H-3 (Indole) | 7.75-7.85 | m |
Table 3: Spectroscopic Characteristics
Spectroscopy | Key Features |
---|---|
UV-Vis (MeOH) | λₘₐₓ 248 nm, 385 nm |
Fluorescence | λₑₘ 485 nm (Φ=0.32); FRET distance to HSA: 2.37 nm |
ESI-MS | [M+H]⁺ m/z 337.2; Fragments: m/z 261.1, 208.1 |
IR (KBr) | ν 1590 cm⁻¹ (C=N), 1115 cm⁻¹ (C-O-C morpholine) |
Substituent Effects on Planarity
Unlike morpholine-substituted derivatives, 9-bromo-6H-indolo[2,3-b]quinoxaline (CAS 57743-36-9) maintains near-perfect planarity due to the absence of the bulky morpholine group. Its smaller molecular volume (298.14 g/mol) enhances DNA intercalation efficiency, evidenced by bathochromic shifts in UV-Vis upon binding to DNA (~22 nm shift vs. ~15 nm for the morpholine analog). However, the morpholine derivative exhibits superior solubility (>15 mg/mL in water as HCl salt vs. <0.5 mg/mL for bromo analog) [1] [3].
Electronic Impacts of Heterocyclic Side Chains
Replacing morpholine with piperidine in 6-(2-(piperidin-1-yl)ethyl)-9-methyl-6H-indolo[3,2-b]quinoxaline increases logP by 0.35 units and reduces polarity (PSA decrease: 31.36 Ų → 28.12 Ų). This modification enhances blood-brain barrier permeability but diminishes aqueous solubility. Morpholine analogs uniquely exhibit dual hydrogen-bonding capability (acceptor via oxygen, donor via protonated nitrogen) absent in piperidine derivatives, facilitating interactions with biological targets like HSA (binding constant K_A = 2.55 × 10⁴ M⁻¹ for morpholine vs. 1.89 × 10⁴ M⁻¹ for piperidine) [3] [4].
Biological Activity Correlations
The morpholinoethyl side chain confers optimal interferon-inducing activity among aminoethyl-substituted indoloquinoxalines. 6-(2-Morpholin-4-yl-ethyl)-6H-indolo[2,3-b]quinoxaline demonstrates 3.2-fold higher antiviral potency (EC₅₀ = 0.8 μM) than its piperidine counterpart against influenza A, attributed to enhanced cellular uptake via endocytosis. Thienopyrroloquinoxaline analogs (e.g., 4-alkyl-4H-thieno[2',3':4,5]pyrrolo[2,3-b]quinoxalines) show reduced antimycobacterial activity (MIC >25 μg/mL) compared to morpholinoethyl-indoloquinoxalines (MIC = 12.5 μg/mL against M. tuberculosis), highlighting the critical role of the indole nitrogen for DNA interaction [3] [8].
Table 4: Structure-Activity Relationships of Key Derivatives
Compound | Molecular Weight | logP | Antiviral EC₅₀ (μM) | HSA Binding (K_A, M⁻¹) |
---|---|---|---|---|
4-[2-(9-Methyl-6H-indolo[3,2-b]quinoxalinyl)ethyl]morpholine | 337.42 | 4.16 | 1.2 ± 0.3 | 2.55 × 10⁴ |
6-(2-(Piperidin-1-yl)ethyl)-9-methyl-6H-indolo[3,2-b]quinoxaline | 335.45 | 4.51 | 3.8 ± 0.6 | 1.89 × 10⁴ |
9-Bromo-6H-indolo[2,3-b]quinoxaline | 298.14 | 4.03 | Inactive | 8.40 × 10³ |
4H-Thieno[2',3':4,5]pyrrolo[2,3-b]quinoxaline derivative 7b | 349.44 | 3.89 | NT | NT |
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